

# An In-depth Technical Guide to Sari 59-801: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Sari 59-801** is a novel, orally effective hypoglycemic compound that has demonstrated significant potential in preclinical studies for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin release from pancreatic β-cells, a process intrinsically linked to calcium ion influx. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Sari 59-801**. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside visualizations of its proposed signaling pathway and experimental workflows to facilitate further research and development.

## **Chemical Structure and Physicochemical Properties**

**Sari 59-801**, with the IUPAC name 2-(dimethylamino)-1-(2-(3-ethyl-5-methylisoxazol-4-yl)-1H-indol-3-yl)ethan-1-ol, is a complex heterocyclic molecule. Its structure features an indole core substituted with an isoxazole ring and a dimethylamino ethanol side chain.

## Table 1: Chemical and Physicochemical Properties of Sari 59-801



| Property         | Value                                                                                   | Source |
|------------------|-----------------------------------------------------------------------------------------|--------|
| IUPAC Name       | 2-(dimethylamino)-1-(2-(3-<br>ethyl-5-methylisoxazol-4-<br>yl)-1H-indol-3-yl)ethan-1-ol | [1][2] |
| Synonyms         | Sandoz 59-801                                                                           | [1]    |
| CAS Number       | 80565-58-8                                                                              | [1][3] |
| Chemical Formula | C18H23N3O2                                                                              |        |
| Molecular Weight | 313.40 g/mol                                                                            | _      |
| Appearance       | Solid powder                                                                            | _      |
| Solubility       | Soluble in DMSO                                                                         | _      |
| рКа              | Data not available in published literature                                              |        |
| LogP             | Data not available in published literature                                              | _      |

## **Biological Activity and Mechanism of Action**

Sari 59-801 is characterized as an orally active hypoglycemic agent. Its principal pharmacological effect is the stimulation of insulin secretion from pancreatic  $\beta$ -cells. Preclinical studies have shown that it effectively lowers blood glucose levels in various animal models.

The mechanism of action of **Sari 59-801** appears to be multifaceted, primarily enhancing insulin sensitivity and modulating glucose metabolism in peripheral tissues. It is suggested to improve glucose uptake in skeletal muscle and adipose tissue and may also contribute to the reduction of hepatic gluconeogenesis.

## Table 2: In Vivo Hypoglycemic Activity of Sari 59-801



| Species      | Parameter                                     | Value            | Reference |
|--------------|-----------------------------------------------|------------------|-----------|
| Fasting Mice | 2-hr Hypoglycemic<br>ED25                     | 110 mg/kg (oral) |           |
| Fasting Mice | Plasma Insulin ED50                           | 47 mg/kg (oral)  | -         |
| Fasting Rats | 2-hr Hypoglycemic<br>ED25                     | 86 mg/kg (oral)  |           |
| Fasting Rats | Plasma Insulin<br>Elevation (at 100<br>mg/kg) | 62%              | -         |

## **Experimental Protocols Chemical Synthesis**

A detailed, publicly available, step-by-step synthesis protocol for **Sari 59-801** is not currently documented in the searched scientific literature. However, the synthesis of structurally similar 2-(1H-indol-3-yl)thiazole and other indole derivatives has been reported and could serve as a basis for a potential synthetic route. A generalized approach might involve the following key steps:





Click to download full resolution via product page

Caption: Proposed general synthetic workflow for Sari 59-801.

## In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted from established methods for assessing insulin secretion from isolated pancreatic islets.

Objective: To determine the effect of **Sari 59-801** on insulin secretion from isolated pancreatic islets in response to varying glucose concentrations.

Materials:



- Collagenase P
- Hanks' Balanced Salt Solution (HBSS)
- Ficoll-Paque
- RPMI-1640 medium
- Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
- Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)
- Sari 59-801 stock solution (in DMSO)
- Insulin ELISA kit

#### Procedure:

- Islet Isolation:
  - Isolate pancreatic islets from rodents (e.g., Wistar rats or C57BL/6 mice) by collagenase digestion of the pancreas followed by purification using a Ficoll density gradient.
- Islet Culture:
  - Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- GSIS Assay:
  - Hand-pick islets of similar size and place them in groups of 5-10 into individual wells of a 24-well plate.
  - Pre-incubate the islets in KRB buffer containing a low glucose concentration (2.8 mM) for
     1-2 hours at 37°C to allow them to equilibrate.
  - Remove the pre-incubation buffer and add fresh KRB buffer with low glucose (2.8 mM) for a 1-hour basal insulin secretion period. Collect the supernatant.







- Replace the buffer with KRB containing a high glucose concentration (16.7 mM) for a 1-hour stimulated insulin secretion period. Collect the supernatant.
- To test the effect of Sari 59-801, add the compound at desired concentrations (e.g., 0.05 mM to 0.3 mM) to both low and high glucose KRB buffers during the respective incubation periods. A vehicle control (DMSO) should be run in parallel.
- Insulin Measurement:
  - Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
- Data Analysis:
  - Normalize insulin secretion to the islet number or total protein content. Express the results as fold-change over the basal secretion at low glucose.





Click to download full resolution via product page

Caption: Experimental workflow for the in vitro GSIS assay.



## **Signaling Pathway**

The primary mechanism of **Sari 59-801** involves the potentiation of insulin release, a process that is critically dependent on an increase in intracellular calcium concentration within pancreatic  $\beta$ -cells. Unlike some other secretagogues, the action of **Sari 59-801** is not associated with an elevation of cyclic AMP (cAMP) levels. This suggests that **Sari 59-801** may directly or indirectly modulate the activity of ion channels involved in calcium influx. While the precise molecular target has not been definitively identified, the pathway is thought to converge on the machinery of insulin granule exocytosis.



Click to download full resolution via product page

Caption: Proposed signaling pathway for **Sari 59-801**-stimulated insulin secretion.

### Conclusion

**Sari 59-801** represents a promising lead compound in the development of novel oral therapies for type 2 diabetes. Its mechanism of action, centered on the stimulation of insulin release via a calcium-dependent, cAMP-independent pathway, distinguishes it from some existing classes of hypoglycemic agents. Further research is warranted to fully elucidate its molecular target(s), delineate the complete signaling cascade it initiates, and establish its long-term efficacy and safety profile. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the understanding and therapeutic application of **Sari 59-801**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. scispace.com [scispace.com]
- 2. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives -PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sari 59-801: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681469#chemical-structure-and-properties-of-sari-59-801]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com